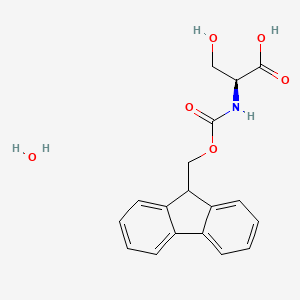![molecular formula C14H20N2O B3096118 4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one CAS No. 127199-39-7](/img/structure/B3096118.png)
4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one
Vue d'ensemble
Description
Amines, such as the one you’re asking about, are organic compounds that contain nitrogen as a key component. They can be considered derivatives of ammonia (NH3), where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines often involves reactions that introduce a nitrogen atom into a molecule. For instance, the reductive amination of aldehydes or ketones, the alkylation of ammonia, or the reaction of alcohols with ammonia .Molecular Structure Analysis
Amines have a trigonal pyramidal shape around the nitrogen atom. The nitrogen atom in amines is sp3 hybridized, and it has a lone pair of electrons. This lone pair makes amines basic and able to participate in various chemical reactions .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and ligands in coordination compounds .Physical And Chemical Properties Analysis
Amines are generally polar compounds and can participate in hydrogen bonding, which affects their physical properties such as boiling point and solubility. The basicity of amines also influences their chemical behavior .Applications De Recherche Scientifique
Synthetic Pathways and Intermediates 4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one is a compound that has found use in various synthetic pathways, particularly in the preparation of pharmaceutical intermediates. For instance, it serves as a key intermediate in the synthesis of premafloxacin, an antibiotic developed for veterinary use against pathogens. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation, highlighting its utility in creating complex molecular structures (Fleck et al., 2003).
Catalysis and Pharmaceutical Synthesis The compound's derivatives play a significant role in catalysis, particularly in acylation and esterification reactions crucial for pharmaceutical synthesis. The use of 4-dimethyl amino pyridine, a related catalyst, in pharmaceutical synthesis underscores the importance of such compounds in enhancing reaction efficiency and yield (Sun Ji-gu, 2014).
Inhibition of Glycosidases and Tumor Growth Functionalized derivatives of 4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one have been investigated for their biological activities, including the inhibition of glycosidases and the potential to inhibit tumor growth. For example, substituted pyrrolidine-3,4-diol derivatives exhibit selective inhibition of alpha-mannosidase, which can be harnessed to inhibit the growth of tumor cells, particularly glioblastoma and melanoma cells (Fiaux et al., 2005).
Anticancer Activity Furthermore, derivatives synthesized from 4-Amino-3,3-dimethyl-1-[1-phenylethyl]-pyrrolidin-2-one have shown promising anticancer activity. For example, certain pyrazolone derivatives synthesized using 4-aminoantipyrine have demonstrated significant activity against human tumor breast cancer cell lines, illustrating the potential of these compounds in cancer therapy (Ghorab et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHBYITWMZMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211670 | |
| Record name | 4-Amino-3,3-dimethyl-1-(1-phenylethyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145704-82-1 | |
| Record name | 4-Amino-3,3-dimethyl-1-(1-phenylethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145704-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3,3-dimethyl-1-(1-phenylethyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N'-[3-(4-chlorophenyl)-5-cyanotriazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3096111.png)



